molecular formula C14H17NO2S2 B2583969 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide CAS No. 2034481-83-7

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide

Cat. No.: B2583969
CAS No.: 2034481-83-7
M. Wt: 295.42
InChI Key: JJPTZACXEUQGFF-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide: is an organic compound that features a thiophene ring, a hydroxy group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.

    Attachment of the Pentyl Chain: The pentyl chain can be attached through alkylation reactions, using alkyl halides and strong bases like sodium hydride.

    Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions, typically using carboxylic acids and amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, using reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminium hydride).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like Br2 (bromine) or HNO3 (nitric acid).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2

    Reduction: LiAlH4, NaBH4 (sodium borohydride)

    Substitution: Br2, HNO3, FeCl3 (ferric chloride)

Major Products

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of amines

    Substitution: Formation of halogenated or nitrated thiophene derivatives

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving thiophene-containing molecules.

    Industrial Applications: Potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide depends on its specific application:

    Medicinal Chemistry: It may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

    Materials Science: In organic electronics, the compound may participate in charge transport and light-emitting processes, facilitated by its conjugated thiophene rings.

Comparison with Similar Compounds

Similar Compounds

    N-(5-hydroxy-3-(phenyl)pentyl)thiophene-2-carboxamide: Similar structure but with a phenyl group instead of a thiophene ring.

    N-(5-hydroxy-3-(furan-3-yl)pentyl)thiophene-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide is unique due to the presence of two thiophene rings, which may enhance its electronic properties and make it particularly suitable for applications in organic electronics and medicinal chemistry.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S2/c16-7-4-11(12-5-9-18-10-12)3-6-15-14(17)13-2-1-8-19-13/h1-2,5,8-11,16H,3-4,6-7H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPTZACXEUQGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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